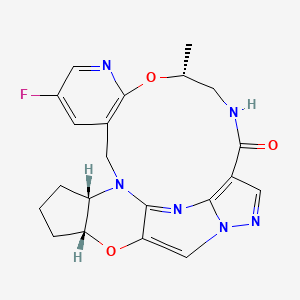
Enbezotinib (enantiomer)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of enantiomers, including Enbezotinib (enantiomer), often involves chiral resolution techniques. These techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers based on their interactions with the chiral environment.
Inclusion Complexation with a Chiral Host Compound: This method involves forming a complex between the racemic mixture and a chiral host, which selectively binds one enantiomer.
Biological Methods: Enzymatic resolution can be used to selectively degrade one enantiomer, leaving the desired enantiomer.
Analyse Chemischer Reaktionen
Enbezotinib (enantiomer) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Enbezotinib (enantiomer) has several scientific research applications:
Chemistry: It is used to study the effects of chiral compounds and their interactions with biological targets.
Biology: Researchers investigate its effects on cellular pathways and its potential to inhibit cancer cell growth.
Wirkmechanismus
Enbezotinib (enantiomer) exerts its effects by inhibiting the RET tyrosine kinase receptor and SRC kinase. These proteins are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these targets, Enbezotinib (enantiomer) can disrupt cancer cell proliferation and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Enbezotinib (enantiomer) can be compared with other RET inhibitors, such as:
Pralsetinib: Another RET inhibitor used to treat RET-altered cancers.
Selpercatinib: A selective RET inhibitor approved for treating RET-mutant cancers.
Rebecsinib: A compound with similar inhibitory effects on RET.
Resigratinib: Another RET inhibitor with a different molecular structure.
Enbezotinib (enantiomer) is unique due to its dual inhibition of RET and SRC kinases, which may provide a broader therapeutic effect compared to other RET inhibitors .
Eigenschaften
Molekularformel |
C21H21FN6O3 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(3R,7S,17R)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one |
InChI |
InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m1/s1 |
InChI-Schlüssel |
BYYQDEOVMILBQT-XFBWCDHKSA-N |
Isomerische SMILES |
C[C@@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@@H]5CCC[C@@H]5N4CC6=C(O1)N=CC(=C6)F |
Kanonische SMILES |
CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















